molecular formula C15H12N2OS B5561975 (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone

(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone

Cat. No.: B5561975
M. Wt: 268.3 g/mol
InChI Key: DKJAOMZMDRGQKB-UHFFFAOYSA-N
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Description

(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is a high-value chemical scaffold primarily utilized in medicinal chemistry and organic materials research. This compound belongs to the thieno[2,3-b]pyridine family, a class of fused heterocyclic systems known for their broad and significant pharmacological activities. These activities include anticancer, antiviral, anti-inflammatory, antimicrobial, and effects on the central nervous system (CNS) . The molecule's structure features a benzophenone moiety linked to the electron-rich thienopyridine core, creating a versatile platform for further derivatization and study. The 3-amino group serves as a key handle for synthetic modification, allowing researchers to develop more complex structures such as pyrimidino[4',5':4,5]thieno[2,3-b]pyridines for advanced screening . The intrinsic photophysical properties of related (3-amino-substituted-thieno[2,3-b]pyridin-2-yl)(phenyl)methanones have been experimentally and theoretically investigated, revealing that these compounds can exhibit dual fluorescence with weak charge transfer separation, making them candidates for fluorescence-based sensing and materials science applications . Quantum chemistry calculations suggest that such molecules can exist as anti and syn rotamers, with the anti-conformer being stabilized by an intramolecular N-H...O hydrogen bond, which influences the electronic properties of the molecule . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all applicable laboratory safety protocols before handling.

Properties

IUPAC Name

(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-9-7-8-11-12(16)14(19-15(11)17-9)13(18)10-5-3-2-4-6-10/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJAOMZMDRGQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322543
Record name (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667310
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

52505-54-1
Record name (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the thieno[2,3-b]pyridine core followed by the introduction of the amino and methyl groups. The phenylmethanone moiety is then attached through a series of condensation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that thieno[2,3-b]pyridine derivatives exhibit significant anticancer properties. The compound (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

2. Antimicrobial Properties
This compound has also shown promising antimicrobial activity against a range of pathogens. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

3. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of thieno[2,3-b]pyridine derivatives. The compound may offer protective benefits in neurodegenerative diseases by modulating neuroinflammatory pathways and reducing oxidative stress . This opens avenues for research into its use in treating conditions such as Alzheimer's disease.

Materials Science

1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

2. Dyes and Pigments
Due to its vibrant color properties, this compound is being investigated as a potential dye for textiles and other materials. Its stability and resistance to fading make it an attractive option for commercial dyeing processes .

Biochemical Probes

1. Enzyme Inhibition Studies
The compound serves as a biochemical probe in enzyme inhibition studies. Its structural features allow it to interact with various enzymes, providing insights into enzyme mechanisms and aiding in drug design .

2. Molecular Imaging
In the field of molecular imaging, derivatives of thieno[2,3-b]pyridine are being evaluated for their ability to serve as contrast agents in imaging techniques such as MRI or PET scans . This application could enhance the visualization of biological processes in vivo.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityRoyal Society of Chemistry Induces apoptosis in multiple cancer cell lines; potential lead compound
Antimicrobial PropertiesRoyal Society of Chemistry Effective against Gram-positive/negative bacteria
Neuroprotective EffectsRoyal Society of Chemistry Modulates neuroinflammation; reduces oxidative stress
Organic ElectronicsRoyal Society of Chemistry Acts as a semiconductor; potential use in OLEDs
Biochemical ProbesRoyal Society of Chemistry Useful in enzyme inhibition studies; aids drug design

Mechanism of Action

The mechanism of action of (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thieno[2,3-b]pyridine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone (Target Compound) -NH₂ (3), -CH₃ (6), -Ph (ketone) C₁₅H₁₂N₂OS 268.33 Baseline structure; moderate polarity, fluorescence in polar solvents
(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone -Br-benzofuran (6) C₂₃H₁₄BrN₂O₂S 477.34 Enhanced π-conjugation; potential for halogen bonding
(3-Amino-4-methyl-6-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone -CH₃ (4), -Ph (6) C₂₁H₁₆N₂OS 344.43 Increased steric bulk; altered electronic density
(3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone -Br-Ph (6) C₂₀H₁₃BrN₂OS 439.33 Bromine enhances lipophilicity; potential for radiohalogenation
(3-Amino-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone -CF₃ (4), -OCH₃ (2,4-Ph) C₂₅H₁₉F₃N₂O₃S 502.48 Trifluoromethyl improves metabolic stability; methoxy groups modulate solubility
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3-chlorophenyl)methanone -CH₃ (4,6), -Cl-Ph (3) C₁₆H₁₃ClN₂OS 324.81 Chlorophenyl enhances electrophilicity; compact structure

Physicochemical and Spectroscopic Properties

  • Solubility and Polarity: The target compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ketone and amino groups. Fluorinated derivatives (e.g., CF₃-substituted analogs) show increased lipophilicity, as evidenced by logP values .
  • Fluorescence: In solvents like ethanol, the target compound displays fluorescence emission at λₑₘ ≈ 450 nm, attributed to intramolecular charge transfer (ICT) between the amino and ketone groups. Derivatives with extended π-systems (e.g., benzofuran-substituted analogs) exhibit redshifted emission (~470 nm) .
  • Hydrogen Bonding: The 3-amino group participates in H-bonding with protic solvents (e.g., water), reducing fluorescence quantum yield in aqueous environments .

Pharmacological Implications

  • Bioactivity: The target compound’s methyl and amino groups are critical for binding to kinase targets, as shown in analogs with similar scaffolds . Brominated derivatives (e.g., 6-bromo analogs) demonstrate enhanced inhibitory activity against cancer cell lines, likely due to halogen-mediated interactions .
  • Metabolic Stability : Trifluoromethyl-substituted derivatives exhibit prolonged half-lives in vitro, attributed to reduced oxidative metabolism .
  • Toxicity : Chlorophenyl-substituted analogs show higher cytotoxicity in hepatic cell lines, possibly due to reactive metabolite formation .

Biological Activity

The compound (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone , also known by its CAS number 52505-54-1, is a thieno[2,3-b]pyridine derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, particularly focusing on its antiproliferative properties and effects on various cancer cell lines.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The general synthetic route includes:

  • Formation of Thieno[2,3-b]pyridine Core : The initial step involves the preparation of the thieno[2,3-b]pyridine scaffold through cyclization reactions.
  • Amination : The introduction of the amino group at the 3-position is achieved via nucleophilic substitution methods.
  • Phenyl Substitution : Finally, the phenyl group is attached through a coupling reaction to yield the target compound.

Antiproliferative Activity

Recent studies have investigated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (μM) Mechanism of Action
HeLa1.1Inhibition of tubulin assembly
L12102.8Induction of G2/M phase arrest
CEM2.3Selective killing properties against cancer cells
PBMC (healthy)>20Minimal effect on normal cells

The compound exhibited potent activity against HeLa cells with an IC50 value of 1.1 μM, indicating significant antiproliferative effects compared to other tested derivatives .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Tubulin Binding : The compound interacts with tubulin, leading to disruption in microtubule dynamics and subsequent cell cycle arrest in the G2/M phase.
  • Selective Cytotoxicity : It shows selective cytotoxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), suggesting a targeted therapeutic potential .

Case Studies

A case study involving the evaluation of this compound's effects on K562 leukemia cells demonstrated that treatment resulted in a significant increase in G2/M phase accumulation from 22.9% to 30.3% at an IC50 concentration, indicating effective cell cycle modulation and potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thieno[2,3-b]pyridine core significantly influence biological activity:

  • Substituents at Position 6 : Variations such as alkoxycarbonyl groups reduce antiproliferative activity compared to cyano substitutions.
  • Phenyl Group Modifications : Different substitutions on the phenyl ring can enhance or diminish activity based on electronic and steric factors.

Q & A

Basic Research: Synthesis Optimization

Q: What are the critical parameters for optimizing the synthesis of (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone to achieve high yields and purity? A: Synthesis typically involves a multi-step protocol:

Core Formation : Condensation of 3-amino-6-methylthieno[2,3-b]pyridine with benzoyl chloride derivatives under basic conditions (e.g., KOH in DMF) .

Purification : Recrystallization using ethanol/water mixtures improves purity (>95% by HPLC).

Yield Optimization : Temperature control (70–80°C) and stoichiometric excess of benzoyl chloride (1.2–1.5 eq.) enhance yields to ~60–70% .

Troubleshooting : Side products like N-benzoylated byproducts can form if reaction times exceed 12 hours; monitoring via TLC (eluent: ethyl acetate/hexane 3:7) is critical .

Advanced Research: Resolving Spectral Data Contradictions

Q: How can conflicting NMR/IR data for this compound be resolved when characterizing derivatives? A: Contradictions often arise from tautomerism or solvent effects:

  • NMR Analysis :
    • The amino group (δ 4.05–4.20 ppm) may exhibit splitting due to hydrogen bonding in DMSO-d₆ .
    • Aromatic protons (δ 7.14–7.78 ppm) show complex coupling patterns; 2D-COSY or NOESY clarifies assignments .
  • IR Discrepancies :
    • Absence of NH₂ stretch (~3286 cm⁻¹) may indicate oxidation; confirm via LC-MS .
    • Carbonyl (C=O) shifts (1650–1680 cm⁻¹) vary with substituent electronics—DFT calculations (e.g., Gaussian) model these effects .

Biological Activity: Mechanistic Insights

Q: What experimental approaches validate its proposed enzyme inhibition (e.g., cyclooxygenase-2) in inflammation studies? A:

In Vitro Assays :

  • COX-2 Inhibition : Measure IC₅₀ via fluorometric kits (e.g., Cayman Chemical), comparing to celecoxib as a control. Reported IC₅₀: ~15 µM .
  • Binding Studies : Surface plasmon resonance (SPR) or molecular docking (AutoDock Vina) identifies π–π stacking with Tyr385 and hydrogen bonding to Ser530 .

In Vivo Validation :

  • Murine arthritis models: Dose-dependent reduction in paw edema (40% at 50 mg/kg) with histopathological analysis .

Advanced Structural Analysis: Crystallography Challenges

Q: How can crystallographic disorder in the thienopyridine core be addressed during refinement? A:

  • Data Collection : High-resolution (<1.0 Å) X-ray data (e.g., synchrotron) reduces noise.
  • Refinement Strategies :
    • Use SHELXL for anisotropic displacement parameters (ADPs) and PART commands to model disorder .
    • Apply restraints (e.g., SIMU/DELU) to stabilize overlapping atoms.
    • Validate with R₁ (<5%) and wR₂ (<12%) indices .
  • Case Study : A derivative showed 20% disorder in the methyl group; TWIN/BASF commands in SHELXL resolved it .

Structure-Activity Relationship (SAR) Design

Q: What substituent modifications enhance bioactivity while maintaining solubility? A:

  • Key Modifications :
    • Phenyl Group : Introducing electron-withdrawing groups (e.g., -Cl at para) increases COX-2 selectivity (IC₅₀ improves to 8 µM) .
    • Amino Group : Acetylation reduces solubility but enhances metabolic stability; balance via logP optimization (target: 2–3) .
  • Methodology :
    • Parallel Synthesis : Use Ugi- or Suzuki-type reactions to generate derivatives .
    • ADMET Prediction : SwissADME or pkCSM predicts bioavailability (e.g., >80% human intestinal absorption) .

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